molecular formula C12H10Br2N2 B1631323 5,5'-Bis(bromomethyl)-2,2'-bipyridine CAS No. 92642-09-6

5,5'-Bis(bromomethyl)-2,2'-bipyridine

Cat. No. B1631323
CAS RN: 92642-09-6
M. Wt: 342.03 g/mol
InChI Key: OESAKGGTMNBXLT-UHFFFAOYSA-N
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Description

5,5’-Bis(bromomethyl)-2,2’-bipyridine is a ligand that is synthesized by the reaction of bromine and 2-aminopyridine . It has been evaluated for its ability to form an amide bond with chloride ions and to bind anions such as nitrate .


Synthesis Analysis

The synthesis of 5,5’-Bis(bromomethyl)-2,2’-bipyridine involves the reaction of bromine and 2-aminopyridine . More detailed information about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The structure of 5,5’-Bis(bromomethyl)-2,2’-bipyridine was investigated by 1H and 13C NMR spectroscopy and X-ray structural analysis . Both in the crystalline state and in solution, molecules of this compound have a chair conformation .


Chemical Reactions Analysis

5,5’-Bis(bromomethyl)-2,2’-bipyridine has shown electrochemical behavior in titrations . More detailed information about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5’-Bis(bromomethyl)-2,2’-bipyridine include a molecular weight of 342.03 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Chiral Bipyridine Derivatives

5,5'-Bis(bromomethyl)-2,2'-bipyridine has been used in the synthesis of chiral bipyridine derivatives, which are relevant in asymmetric catalysis. For instance, it reacts with (4R,5R)-1-propanoyl-4,5-diphenylimidazolidinone to form a C2 symmetric chiral bipyridine derivative. These derivatives have applications in the asymmetric reduction of ketones, displaying high enantiomeric excesses in such reactions (Ward et al., 2002).

Ligands for Lanthanide(III) Cation Complexation

The compound is integral in the synthesis of ligands, particularly for complexing lanthanide(III) cations. For example, functionalization of 5,5'-bromomethyl-2,2'-bipyridine derivatives leads to the creation of mono-, bis-, and tris-tridentate ligands, which are highly suitable for complexation of these cations (Charbonnière, Weibel, & Ziessel, 2001).

Development of Conjugated Metallo-Supramolecular Networks

This chemical serves as a precursor for conjugated polymers that form metallo-supramolecular networks. These networks exhibit interesting optoelectronic properties and are potential candidates for various electronic applications (Kokil, Yao, & Weder, 2005).

Initiators for Living Polymerization

This compound derivatives have been utilized as initiators in the living polymerization of certain monomers. This application is crucial in producing polymers with controlled molecular weights and narrow molecular weight distributions, which is essential for precision polymer engineering (Heller & Schubert, 2002).

Cancer Research

In cancer research, certain derivatives of this compound have shown potential as inhibitors in cancer cell lines, especially against leukemia cells. This application is significant for developing new antitumor therapies (Castro-Navas et al., 2015).

Safety and Hazards

The safety data sheet for 5,5’-Bis(bromomethyl)-2,2’-bipyridine indicates that it is hazardous . The hazard statements include H302+H312-H314, which refer to harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .

Future Directions

5,5’-Bis(bromomethyl)-2,2’-bipyridine has been used in the synthesis of porous organic polymers for chemical sensing and highly efficient adsorption of methyl orange . It is also a promising reagent for fine organic synthesis and a potential bactericidal compound .

properties

IUPAC Name

5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESAKGGTMNBXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453629
Record name 5,5'-bis(bromomethyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92642-09-6
Record name 5,5'-bis(bromomethyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5,5'-bis(bromomethyl)-2,2'-bipyridine interact with other molecules and what are the downstream effects?

A1: this compound acts as a versatile building block in various chemical reactions, primarily due to the reactivity of its bromomethyl groups. It readily reacts with nucleophiles like imidazole or thiol groups present in peptides. [, , ] This reactivity allows for the creation of complex molecules and materials. For instance, it's used to synthesize porous organic polymers (POPs) by reacting with melamine. [] Additionally, it facilitates the creation of metal complexes, particularly with transition metals like iron. [] These metal complexes often exhibit interesting catalytic properties. []

Q2: Can you provide details about the structural characterization of this compound?

A2:

  • Spectroscopic Data: While the provided research papers do not explicitly detail spectroscopic data like NMR or IR, the single crystal X-ray diffraction studies confirm the structure and provide information on bond lengths, angles, and crystal packing. [, ]

Q3: What are the catalytic properties and applications of this compound derivatives?

A3: this compound itself is not typically the catalytic species. Its value lies in its ability to form metal complexes, which then act as catalysts. For example, when reacted with a peptide dendrimer containing cysteine residues, a complex with iron(II) demonstrates peroxidase-like activity. [] This iron(II) complex efficiently catalyzes the oxidation of o-phenylenediamine in the presence of hydrogen peroxide, exhibiting enzyme-like kinetics with multiple turnovers. []

Q4: How does the structure of this compound-derived compounds impact their activity?

A4: The structure of compounds derived from this compound significantly influences their properties. For instance, in the iron(II) complex mentioned earlier, replacing glutamate residues in the peptide dendrimer with glutamines or lysines significantly altered the metal coordination and, consequently, the peroxidase activity. [] This highlights the importance of electrostatic interactions and steric factors in determining the activity of these derivatives.

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